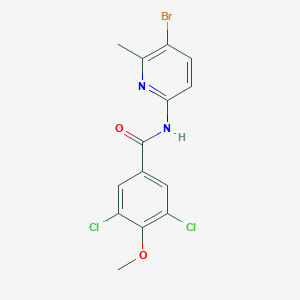![molecular formula C16H24N2O3 B244309 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide, also known as IBMPFD, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has gained attention for its ability to inhibit the activity of the AAA+ ATPase family of proteins, which are involved in various cellular processes, including protein degradation and clearance.
作用機序
The mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide involves its ability to inhibit the activity of the AAA+ ATPase family of proteins. These proteins are involved in various cellular processes, including protein degradation and clearance. By inhibiting the activity of these proteins, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to reduce the accumulation of misfolded and aggregated proteins that are associated with various diseases.
Biochemical and physiological effects
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the accumulation of misfolded and aggregated proteins in cells, which can lead to improved cellular function and reduced disease pathology. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to be effective in inhibiting the activity of the AAA+ ATPase family of proteins, which makes it a useful tool for studying the role of these proteins in various cellular processes.
However, there are also some limitations to the use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in lab experiments. The compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide. One area of interest is the development of more potent and selective inhibitors of the AAA+ ATPase family of proteins. Additionally, there is interest in studying the effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in various disease models, including neurodegenerative disorders, cancer, and viral infections. Finally, there is interest in exploring the potential use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in combination with other therapeutic agents to enhance its efficacy in treating various diseases.
合成法
The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methoxyaniline with isobutyryl chloride to form N-(4-isobutyrylamino)-3-methoxyaniline. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to form N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide.
科学的研究の応用
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and viral infections. The compound has been shown to inhibit the activity of the AAA+ ATPase family of proteins, which are involved in the pathogenesis of these diseases.
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)14(19)18-12-8-7-11(9-13(12)21-6)17-15(20)16(3,4)5/h7-10H,1-6H3,(H,17,20)(H,18,19) |
InChIキー |
FDGDAEDIQBBZOB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
正規SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)
![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B244240.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)